N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h7-9,11-13,24H,1,10,14H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNPRNUHMMTYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. Its molecular formula is C22H24N2O4S, with a molecular weight of approximately 380.4 g/mol. The presence of the oxazepin ring is particularly noteworthy as it plays a crucial role in the compound's interaction with biological targets.
Structural Formula
| Property | Description |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
| InChIKey | PUSRWPNHGIEODE-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Study Findings : A study reported that derivatives of oxazepin compounds showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- 17β-HSD Type 3 Inhibition : In vitro assays demonstrated that certain analogs exhibited significant inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in steroid metabolism and associated with hormone-dependent cancers .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound:
- Nitric Oxide Production : Compounds structurally related to the target molecule have shown efficacy in suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of oxazepin derivatives:
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT and flow cytometry to analyze apoptosis.
- Results : The most potent compounds exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines.
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the inhibition of 17β-HSD3 provided insights into:
- Objective : To understand the binding affinity and inhibitory mechanism.
- Methodology : Kinetic studies and molecular docking simulations were performed.
- Results : The study revealed that specific modifications on the oxazepin ring enhanced binding affinity significantly compared to non-modified counterparts.
Comparison with Similar Compounds
Structural Comparisons
- Core Scaffold Variations: Benzooxazepine vs. Benzodiazepine: The benzooxazepine core differs from benzodiazepines by an oxygen atom replacing a nitrogen in the seven-membered ring. Substituent Effects: Allyl and trimethyl groups may confer steric hindrance or lipophilicity compared to simpler alkyl/aryl substituents in analogs.
Hypothetical Data Table (Illustrative):
Functional and Environmental Stability
While the evidence focuses on atmospheric chemistry (e.g., VOC reactivity with hydroxyl radicals ), sulfonamides like this compound are generally less volatile and more stable under ambient conditions. Comparative degradation studies would require data on hydrolysis, photolysis, or metabolic pathways, which are absent in the provided sources.
3.
- details crystallographic tools (SHELX) but lacks structural data for this compound.
- discusses atmospheric VOCs (e.g., isoprene) and reaction kinetics , which are unrelated to sulfonamide derivatives.
4. Conclusion A detailed, evidence-backed comparison cannot be constructed due to the absence of relevant data in the provided sources. Future studies should prioritize:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepin core followed by sulfonamide coupling. Key steps include:
- Allylation : Introducing the allyl group under controlled temperatures (e.g., 0–5°C) to avoid polymerization .
- Sulfonamide formation : Coupling the oxazepine intermediate with 2,4,5-trimethylbenzenesulfonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on minimizing side reactions (e.g., over-alkylation) through inert atmospheres (N₂/Ar) and monitoring via TLC .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify allyl protons (δ 5.2–5.8 ppm), sulfonamide NH (δ 10.1–10.5 ppm), and aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 445.18) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
Q. What are the primary chemical reactivity patterns observed in this compound?
Reactivity centers on three regions:
- Allyl group : Susceptible to oxidation (e.g., ozonolysis to carboxylic acids) or radical addition .
- Sulfonamide : Participates in nucleophilic substitution (e.g., with alkyl halides) under basic conditions .
- Oxazepinone ring : Lactam hydrolysis under acidic/basic conditions to yield amino alcohol derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
- Assay conditions : Buffer pH (e.g., carbonic anhydrase assays sensitive to Tris vs. HEPES buffers) .
- Protein source : Recombinant vs. tissue-extracted enzymes (e.g., SYK kinase from HEK293 vs. spleen) . Mitigate by standardizing protocols (e.g., ITC for binding constants) and validating with orthogonal methods (e.g., SPR vs. fluorescence quenching) .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
Use molecular dynamics (MD) and QSAR models:
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Systematic SAR studies reveal:
- Allyl vs. ethyl substituents : Allyl groups enhance SYK inhibition (IC₅₀ 12 nM vs. 45 nM) due to improved hydrophobic pocket fitting .
- Methyl vs. methoxy on benzene rings : 2,4,5-Trimethylbenzenesulfonamide shows 3× higher solubility in PBS (pH 7.4) than methoxy analogs .
- Oxazepinone ring methylation : 3,3-Dimethyl substitution reduces metabolic clearance (t₁/₂ increased from 1.2 to 4.7 h in microsomes) .
Methodological Guidance
Q. What experimental designs are optimal for assessing its enzyme inhibition kinetics?
- Steady-state assays : Vary substrate concentrations (0.1–10× Km) with fixed inhibitor doses. Fit data to Michaelis-Menten equations to determine Kᵢ .
- Pre-incubation time : Test 0–30 min to identify time-dependent inhibition (indicative of covalent binding) .
- Control experiments : Include pan-assay interference compounds (PAINS) filters to rule out false positives .
Q. How can researchers address stability challenges during in vitro studies?
- Solution stability : Use DMSO stock solutions stored at -80°C (<1 week) to prevent hydrolysis .
- Light sensitivity : Wrap samples in foil to avoid photodegradation of the allyl group .
- Plasma stability : Incubate with 50% human plasma (37°C, 1 h) and quantify degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
